Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate
Description
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methyl group at position 8 and an ethyl acetate moiety at position 2. The methyl group at position 8 likely enhances lipophilicity and metabolic stability, while the ester group at position 3 may influence solubility and serve as a prodrug moiety for carboxylic acid derivatives .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)6-9-7-13-11-8(2)12-4-5-14(9)11/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
KRMUDUIDEILQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CN=C2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate can be achieved through various synthetic routes. One common method involves the condensation of 8-methylimidazo[1,2-a]pyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes acid- or base-catalyzed hydrolysis , a well-documented reaction for this compound.
-
Mechanism : The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon .
-
Applications : Hydrolysis products are intermediates for further functionalization, such as amidation or coupling reactions.
Catalytic and Cross-Coupling Reactions
While direct data on cross-coupling for this specific compound is limited, related imidazo[1,2-a]pyrazines undergo Buchwald-Hartwig amination and Suzuki-Miyaura coupling at the C2 position. For example:
-
Palladium-catalyzed coupling with aryl halides could theoretically modify the heterocycle’s periphery, though experimental evidence for this compound is pending .
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Photoredox catalysis (e.g., Ru(bpy)₃Cl₂ under blue LED) enables C–H functionalization in analogous imidazo[1,2-a]pyridines , suggesting potential applicability to the pyrazine variant.
Stability and Reactivity Profile
The compound’s stability under various conditions is critical for handling and storage:
Potential Reaction Pathways (Inferred from Structural Analogs)
-
Aminolysis : Reaction with primary/secondary amines could yield substituted acetamides.
-
Transesterification : Methanol or other alcohols may replace the ethyl ester under acidic/basic conditions.
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Electrophilic substitution : The imidazo[1,2-a]pyrazine ring may undergo halogenation or nitration at electron-rich positions (e.g., C5 or C7) .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate exhibit significant anticancer properties. For example, derivatives of imidazo[1,2-a]pyrazines have been shown to inhibit c-KIT kinase, a critical target in gastrointestinal stromal tumors (GISTs) and other malignancies. These compounds can potentially overcome resistance associated with c-KIT mutations .
Case Study: Inhibition of c-KIT Kinase
A study focused on the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives demonstrated their effectiveness as c-KIT inhibitors. The lead compound showed promising results in preclinical models, suggesting that this compound could be developed further for treating GISTs and other c-KIT-driven cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[1,2-a]pyrazines is crucial for optimizing their efficacy. Research has identified key structural modifications that enhance potency against cancer cell lines. For instance, substituents at specific positions on the imidazo ring can significantly affect biological activity .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 8 | Increases potency against c-KIT |
| Ethyl acetate group | Enhances solubility and bioavailability |
| Substituents at position 3 | Alters binding affinity |
Biochemical Probes
Beyond cancer therapy, this compound can serve as a biochemical probe in research settings. Its ability to interact with specific enzymes or receptors makes it valuable for studying signaling pathways and disease mechanisms.
Application as a G Protein-Coupled Receptor (GPCR) Modulator
Recent studies have explored the use of imidazo[1,2-a]pyrazines as modulators of G protein-coupled receptors (GPCRs). This compound may exhibit selective activity towards certain GPCR pathways, providing insights into receptor function and potential therapeutic targets .
Case Study: GPCR Modulation
In vitro pharmacological assessments have shown that related compounds can act as partial agonists or antagonists at various GPCRs. This property allows researchers to dissect complex signaling networks and understand the implications of GPCR modulation in disease states.
Mechanism of Action
The mechanism of action of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones
Compounds such as Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate () feature a benzoimidazopyrimidinone core instead of imidazopyrazine.
- Physicochemical Properties : High melting points (>300°C) indicate strong crystalline stability, attributed to intermolecular hydrogen bonding and extended conjugation .
- Synthesis : Multi-component reactions under microwave irradiation, differing from palladium-catalyzed cross-coupling methods used for imidazopyrazines .
Triazolo[4,3-a]pyrazin-3-ones
1,2,4-Triazolo[4,3-a]pyrazin-3-one derivatives () replace the imidazole ring with a triazole.
- Functional Impact: The triazole core enhances metabolic resistance and modulates adenosine receptor binding (A1/A2A antagonism).
- Synthesis: Cyclization of ethyl 2-amino-2-thioxoacetate with carbonyldiimidazole, contrasting with Suzuki-Miyaura coupling for imidazopyrazines .
Substituent Variations
Halogen-Substituted Analogs
Alkoxy and Aryl-Substituted Derivatives
- Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (): Substituent: Benzyloxy group at position 8 (vs. methyl in the target compound).
Ester Group Modifications
- Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate (): Modification: Methyl ester (vs. ethyl ester in the target compound).
Biological Activity
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrazines, which are heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structural configuration that influences its biological activity. The imidazo[1,2-a]pyrazine core is characterized by a fused imidazole and pyrazine ring system, with an ethyl acetate moiety contributing to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and has demonstrated promising results:
- Antibacterial Activity : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 15 μg/mL for certain strains .
Antitumor Activity
The potential of this compound as an antitumor agent has been explored in several studies. The compound exhibited cytotoxic effects on various cancer cell lines:
- Cytotoxicity : In vitro studies indicated that the compound had an IC50 value of approximately 12 μM against the MCF-7 breast cancer cell line . This suggests a moderate level of activity that warrants further investigation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as protein kinases and DNA topoisomerases . This inhibition can lead to disrupted cell proliferation and apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the biological activity of imidazo[1,2-a]pyrazine derivatives:
- Study on Antibacterial Properties : A study conducted by Thakur et al. demonstrated that derivatives of imidazo[1,2-a]pyrazines had potent antibacterial effects against Klebsiella oxytoca and Streptococcus pyogenes, with specific derivatives showing MIC values below 10 μg/mL .
- Antitumor Activity Assessment : In a comparative study of various imidazo[1,2-a]pyrazine derivatives, this compound was found to be one of the most active compounds against the A549 lung cancer cell line, indicating its potential for further development as an anticancer agent .
Q & A
Q. How can conflicting H NMR data for acetate substituents be reconciled?
- Methodological Answer : Solvent-induced shifts (CDCl₃ vs. DMSO-d₆) and dynamic effects (e.g., rotamers) explain discrepancies. Variable temperature NMR (VT-NMR) at -40°C can freeze conformational exchange, resolving split signals .
Tables of Key Data
| Characterization Technique | Critical Parameters | Application Example |
|---|---|---|
| H/C NMR | Solvent (CDCl₃/DMSO-d₆), VT-NMR | Substituent position validation |
| HRMS | ESI+ mode, 5 ppm tolerance | Molecular formula confirmation |
| X-ray crystallography | Slow evaporation from polar solvents | Regioselectivity confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
